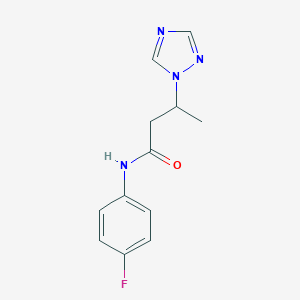
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound with the molecular formula C12H13FN4O . It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound that contains three nitrogen atoms . The 1,2,4-triazole core is present in a variety of antifungal drug categories and has shown potential antifungal activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, involves the use of 3-amino-1,2,4-triazole . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide includes a 1,2,4-triazole ring, a butanamide group, and a fluorophenyl group . The presence of nitrogen in the triazole ring has a major effect on the compound’s biological activity .Chemical Reactions Analysis
1,2,4-Triazoles, including N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .Physical And Chemical Properties Analysis
The molecular formula of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is C12H13FN4O, with an average mass of 248.256 Da and a monoisotopic mass of 248.107346 Da .Mechanism of Action
Future Directions
The development of innovative antifungal agents is essential, and 1,2,4-triazole is one of the most essential pharmacophore systems in this regard . The structure-activity relationship (SAR) of this nitrogen-containing heterocyclic compound has shown potential antifungal activity . Therefore, the synthesis and development of new antifungal agents, including N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, are necessary .
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUABQRSEXBJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497273.png)
![4-Chloro-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497274.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)